Lipophilicity Advantage Over 5-Fluorocytosine
The N-methylation on the 6-amino group increases the lipophilicity of 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one by over one log unit compared to its non-methylated analog, 5-fluorocytosine. While not a direct measurement of biological activity, this computed property is a critical differentiator for CNS drug discovery programs where passive permeability is required [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | LogP: 0.02 |
| Comparator Or Baseline | 5-Fluorocytosine (CAS 2022-85-7): LogP: -1.04 |
| Quantified Difference | Δ LogP ≈ 1.06 |
| Conditions | Computed via XLogP3 algorithm (PubChem) |
Why This Matters
The higher LogP suggests superior passive membrane permeability, a critical factor for selecting probes for intracellular or CNS targets over the less lipophilic 5-fluorocytosine, which is predominantly an antifungal agent.
- [1] PubChem. (2025). Computed Properties by XLogP3 for CID 352559 and CID 3366. National Center for Biotechnology Information. View Source
